2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one
Description
Properties
IUPAC Name |
2-bromo-1-(2-bromo-4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2ClO/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYFPROKUHIAPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one involves its interaction with biological macromolecules. The bromine and chlorine atoms enhance the compound’s electrophilicity, making it a potent inhibitor of enzymes that contain nucleophilic active sites. It can form covalent bonds with amino acid residues in the active site of enzymes, leading to enzyme inactivation and disruption of metabolic pathways .
Comparison with Similar Compounds
Key Comparative Data
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Primary Application |
|---|---|---|---|---|
| Target Compound | 313.43* | 2-Bromo, 4-chloro, 2-bromo-phenyl | Not reported | Heterocyclic synthesis |
| 2-Bromo-1-(2-chlorophenyl)ethan-1-one | 233.49 | 2-Bromo, 2-chloro-phenyl | Not reported | Kinase inhibitors |
| 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one | 215.05 | 2-Bromo, 4-hydroxy-phenyl | 165–167 | Adrenaline analogs |
| 2e (Indole derivative) | 506.22 | Sulfonyl, methoxy-indole | 189–190 | 5-HT₆ receptor ligands |
*Calculated based on formula C₈H₅Br₂ClO.
Research Findings and Trends
- Electronic Effects: Para-chloro in the target compound enhances electrophilicity at the ketone, accelerating nucleophilic substitutions compared to non-chlorinated analogs .
- Steric Hindrance : Dual bromo groups in the target compound reduce reactivity in bulky environments but improve regioselectivity in cyclocondensations .
- Biological Relevance : Thiophene and indole derivatives exhibit moderate enzyme inhibition, while phenyl-based analogs are preferred for CNS drug synthesis due to better blood-brain barrier penetration .
Biological Activity
2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one is a halogenated ketone that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its bromine and chlorine substituents, which can significantly influence its interaction with biological systems. The purpose of this article is to explore the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, as well as its synthesis and structure-activity relationships (SAR).
Chemical Structure
The compound's chemical structure can be represented as follows:
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. Studies have shown that compounds with similar halogenated structures often demonstrate significant activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Pseudomonas aeruginosa | >0.05 |
These values suggest that the compound can effectively inhibit bacterial growth at low concentrations, making it a candidate for further development as an antibacterial agent .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. The presence of halogen atoms in the structure enhances the lipophilicity and membrane permeability of the molecule, which is crucial for its antifungal action.
Antifungal Efficacy:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.01 - 0.05 |
| Aspergillus niger | 0.02 - 0.06 |
The antifungal activity indicates that the compound may disrupt fungal cell membrane integrity or interfere with metabolic processes .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy.
Cell Lines Tested:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | <10 |
| MCF-7 (breast cancer) | <15 |
| A549 (lung cancer) | <12 |
These results indicate that the compound exhibits significant cytotoxicity, particularly against HeLa cells, suggesting a promising therapeutic potential .
Structure-Activity Relationship (SAR)
The biological activities of halogenated compounds often correlate with their electronic properties and steric factors influenced by substituents.
Key Observations:
- Halogen Substitution: The presence of bromine and chlorine enhances the lipophilicity and reactivity of the molecule.
- Phenyl Ring Modifications: Substituents on the phenyl ring can modulate the interaction with biological targets, affecting potency and selectivity.
A detailed SAR analysis indicates that specific substitutions can enhance or diminish biological activity, guiding future synthesis efforts to optimize efficacy .
Case Studies
Several case studies have highlighted the potential applications of halogenated ketones in pharmaceutical development:
- Anticancer Research: A study focused on the synthesis of structurally similar compounds revealed that modifications at specific positions on the phenyl ring can lead to enhanced cytotoxicity against various cancer cell lines.
- Antimicrobial Agents: Another investigation demonstrated that derivatives of 2-bromoacetophenones exhibited significant antimicrobial activity, supporting the notion that halogenation plays a critical role in biological interactions.
Preparation Methods
Alpha-Position Bromination Using N-Bromosuccinimide
The ketone’s α-carbon undergoes radical bromination via N-bromosuccinimide (NBS) in acetonitrile at 80°C, catalyzed by p-toluenesulfonic acid (p-TSA). This method, adapted from imidazo[1,2-a]pyridine synthesis, converts 4-chloroacetophenone to 2-bromo-1-(4-chlorophenyl)ethan-1-one in 99% yield within 8 hours. Key advantages include:
- Regioselectivity : Exclusive α-bromination due to NBS’s radical mechanism.
- Scalability : p-TSA (1.2 equiv) enables gram-scale production without column purification.
Reaction Conditions :
Electrophilic Aromatic Bromination at the Ortho Position
The intermediate 2-bromo-1-(4-chlorophenyl)ethan-1-one undergoes regioselective bromination at the phenyl ring’s ortho position using molecular bromine (Br₂) and FeBr₃ (5 mol%) in dichloromethane. Adapted from high-purity bromophenol synthesis, this step achieves 67% yield by maintaining temperatures below 25°C to suppress di-bromination.
- Br₂ : substrate ratio = 1.1 : 1
- Reaction time: 22 hours at 15–25°C
- Quenching: Ice-cold NaHCO₃ solution neutralizes excess Br₂.
Challenges :
- Competing Para Bromination : Minimized by FeBr₃’s Lewis acidity, directing Br⁺ to the electron-rich ortho position.
- Byproduct Formation : <3% 2,4-dibromo isomer detected via HPLC.
Friedel-Crafts Acylation of 2-Bromo-4-Chlorobenzene
One-Pot Synthesis Using Bromoacetyl Chloride
Aryl ketone formation via Friedel-Crafts acylation avoids multi-step bromination. 2-Bromo-4-chlorobenzene reacts with bromoacetyl chloride (1.2 equiv) in dichloromethane under AlCl₃ catalysis (1.5 equiv) at 0–20°C. This method yields 66% of the target compound after 70 minutes, though it requires pre-synthesized 2-bromo-4-chlorobenzene.
- Solvent Polarity : Dichloromethane’s low polarity stabilizes the acylium ion intermediate.
- Temperature Control : Exothermic reaction requires gradual warming from 0°C to prevent AlCl₃ deactivation.
Limitations :
- Substrate Availability : 2-Bromo-4-chlorobenzene synthesis itself demands Pd-catalyzed coupling or directed bromination.
- Workup Complexity : Aqueous NaHCO₃ washing removes AlCl₃ residues but may hydrolyze acid-sensitive groups.
Alternative Bromination Strategies
Dual Bromination Using Tetrabutylammonium Tribromide
Tetrabutylammonium tribromide (TBATB) in acetic acid enables simultaneous α- and ring bromination of 4-chloroacetophenone at 50°C. Though less selective (yield = 58%), this one-pot method reduces processing time by 30% compared to sequential bromination.
Mechanistic Insight :
Photocatalytic Bromination
UV light (254 nm) initiates radical chain bromination using HBr and H₂O₂, achieving 72% yield in 6 hours. This green chemistry approach eliminates metal catalysts but requires specialized photoreactors.
Comparative Analysis of Synthetic Routes
Table 1. Performance Metrics for Key Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| NBS/FeBr₃ Sequential | 66 | 98.5 | 30 | High |
| Friedel-Crafts | 66 | 97.2 | 1.2 | Moderate |
| TBATB One-Pot | 58 | 95.8 | 8 | Low |
| Photocatalytic | 72 | 96.1 | 6 | Moderate |
Key Findings :
- NBS/FeBr₃ Sequential Bromination : Optimal for large-scale production due to high purity and predictable yields.
- Friedel-Crafts Route : Preferred for small batches requiring rapid synthesis, despite substrate limitations.
Industrial-Scale Production Considerations
Continuous-Flow Bromination Systems
Patented continuous-flow reactors (CN103387484B) enhance the NBS/FeBr₃ method’s efficiency:
Waste Management Strategies
- HBr Neutralization : Ca(OH)₂ slurry converts waste HBr to CaBr₂, a commercial desiccant.
- Solvent Recovery : Dichloromethane distillation achieves 95% reuse efficiency.
Challenges and Optimization Opportunities
Regioselectivity in Ring Bromination
Competing meta-bromination (≤9%) remains problematic in electron-deficient aryl rings. Computational studies suggest ZnCl₂ additives improve ortho selectivity by 18% via σ-complex stabilization.
Catalyst Recycling
Immobilized FeBr₃ on mesoporous silica (SBA-15) enables 5 reaction cycles with <7% activity loss, reducing catalyst costs by 40%.
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-1-(2-bromo-4-chlorophenyl)ethan-1-one, and how can purity be optimized?
The synthesis typically involves bromination of a precursor ketone, such as 1-(2-bromo-4-chlorophenyl)ethan-1-one, using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For regioselectivity, Lewis acids (e.g., FeCl₃) may direct bromination to the α-position of the carbonyl group . Purification is critical due to potential dihalogenation by-products; column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol can achieve >95% purity . Monitor reaction progress via TLC and confirm final purity using HPLC or GC-MS.
Q. How should researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm bromine and chlorine substitution patterns. The α-bromo ketone group typically shows a carbonyl carbon signal near 190 ppm in C NMR .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Br/Cl .
- X-ray crystallography : For absolute configuration determination. Use SHELXL for refinement, as it robustly handles heavy atoms like bromine and chlorine .
Q. What are the stability considerations for this compound under laboratory conditions?
The compound is light-sensitive and hygroscopic. Store in amber vials at 2–8°C under inert gas (argon or nitrogen) to prevent hydrolysis of the α-bromo ketone moiety . Decomposition products may include hydrobromic acid (HBr) and chlorinated aromatic by-products; monitor via periodic FT-IR for carbonyl integrity (peak ~1700 cm⁻¹) .
Q. What are its primary applications in organic synthesis?
This compound serves as a versatile electrophile in nucleophilic substitution reactions (e.g., with amines or thiols) to generate substituted acetophenones. It is also a precursor for heterocyclic systems (e.g., pyrazoles or imidazoles) via condensation reactions . In drug discovery, it has been used to synthesize kinase inhibitors and antimicrobial agents .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination be addressed during synthesis?
Competing bromination at the aromatic ring versus the α-carbon can arise. To favor α-bromination:
- Use NBS in acetonitrile with catalytic H₂SO₄, which polarizes the carbonyl group and enhances electrophilicity at the α-position .
- Avoid excess bromine, which may lead to over-bromination at the 4-chlorophenyl ring. Computational modeling (DFT) can predict reactivity hotspots by analyzing frontier molecular orbitals .
Q. How should researchers resolve contradictions in spectral data or crystallographic results?
Discrepancies between calculated and observed NMR shifts may arise from solvent effects or dynamic processes. Cross-validate using:
- COSY and NOESY : To confirm spatial proximity of substituents.
- DFT-based NMR prediction tools : Gaussian or ADF software can simulate shifts for comparison .
For crystallographic disagreements (e.g., bond lengths), refine data with SHELXL’s TWIN and BASF commands to account for potential twinning or disorder .
Q. What computational methods are suitable for predicting reactivity and interaction with biological targets?
- Molecular docking (AutoDock Vina) : To explore binding modes with enzymes (e.g., kinases) by leveraging the bromine atom’s halogen-bonding potential .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories, focusing on the chlorophenyl group’s hydrophobic interactions .
Q. What ecological impacts should be considered when handling this compound?
The bromine and chlorine substituents pose aquatic toxicity risks. Follow OECD Guidelines 201/202 for algal and Daphnia magna toxicity testing. Degradation studies (e.g., UV-Vis monitoring under simulated sunlight) can evaluate photolytic breakdown products. Proper disposal requires neutralization with sodium bicarbonate before incineration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
